molecular formula C26H19F3N6O3S B3748509 N-(4-ACETYLPHENYL)-2-({5-[3-(2-FURYL)-1H-PYRAZOL-5-YL]-4-[3-(TRIFLUOROMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE

N-(4-ACETYLPHENYL)-2-({5-[3-(2-FURYL)-1H-PYRAZOL-5-YL]-4-[3-(TRIFLUOROMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE

Cat. No.: B3748509
M. Wt: 552.5 g/mol
InChI Key: AECNRGGNSSIDFD-UHFFFAOYSA-N
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Description

N-(4-ACETYLPHENYL)-2-({5-[3-(2-FURYL)-1H-PYRAZOL-5-YL]-4-[3-(TRIFLUOROMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE is a complex organic compound that features multiple functional groups, including a pyrazole ring, a triazole ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ACETYLPHENYL)-2-({5-[3-(2-FURYL)-1H-PYRAZOL-5-YL]-4-[3-(TRIFLUOROMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the pyrazole and triazole derivatives, followed by their coupling under specific conditions. Common reagents might include acylating agents, sulfur sources, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-ACETYLPHENYL)-2-({5-[3-(2-FURYL)-1H-PYRAZOL-5-YL]-4-[3-(TRIFLUOROMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitro or carbonyl groups present in the structure.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions would vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation might yield sulfoxides, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-ACETYLPHENYL)-2-({5-[3-(2-FURYL)-1H-PYRAZOL-5-YL]-4-[3-(TRIFLUOROMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-ACETYLPHENYL)-2-({5-[3-(2-FURYL)-1H-PYRAZOL-5-YL]-4-[3-(TRIFLUOROMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE: can be compared to other compounds with similar structures, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[[5-[5-(furan-2-yl)-1H-pyrazol-3-yl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19F3N6O3S/c1-15(36)16-7-9-18(10-8-16)30-23(37)14-39-25-34-33-24(21-13-20(31-32-21)22-6-3-11-38-22)35(25)19-5-2-4-17(12-19)26(27,28)29/h2-13H,14H2,1H3,(H,30,37)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AECNRGGNSSIDFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)C4=NNC(=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19F3N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-ACETYLPHENYL)-2-({5-[3-(2-FURYL)-1H-PYRAZOL-5-YL]-4-[3-(TRIFLUOROMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-(4-ACETYLPHENYL)-2-({5-[3-(2-FURYL)-1H-PYRAZOL-5-YL]-4-[3-(TRIFLUOROMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-(4-ACETYLPHENYL)-2-({5-[3-(2-FURYL)-1H-PYRAZOL-5-YL]-4-[3-(TRIFLUOROMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-(4-ACETYLPHENYL)-2-({5-[3-(2-FURYL)-1H-PYRAZOL-5-YL]-4-[3-(TRIFLUOROMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-(4-ACETYLPHENYL)-2-({5-[3-(2-FURYL)-1H-PYRAZOL-5-YL]-4-[3-(TRIFLUOROMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-(4-ACETYLPHENYL)-2-({5-[3-(2-FURYL)-1H-PYRAZOL-5-YL]-4-[3-(TRIFLUOROMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE

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